Home > Products > Screening Compounds P3218 > 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea - 2034359-11-8

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea

Catalog Number: EVT-2957770
CAS Number: 2034359-11-8
Molecular Formula: C19H23N3O3
Molecular Weight: 341.411
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

    Compound Description: PSNCBAM-1 is an allosteric antagonist of the cannabinoid CB1 receptor. [] Studies have shown that it exhibits hypophagic effects in vivo and can modulate CB1 ligand-mediated neuronal excitability. [, ] PSNCBAM-1 acts by reducing the functional efficacy of CB1 receptor ligands, particularly showing higher potency against CP55940 compared to WIN55,212-2. []

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

    Compound Description: CHMFL-FLT3-213 is a type II FLT3 kinase inhibitor. [] It displays potent inhibitory effects against the FLT3-ITD mutant and associated oncogenic mutations. [] In cellular contexts, this compound disrupts FLT3-ITD signaling pathways, leading to apoptosis by arresting the cell cycle in the G0/G1 phase. []

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (18b)

    Compound Description: Compound 18b is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor with significant antipsoriatic effects demonstrated in a K14-VEGF transgenic mouse model. [] This compound shows promise as a potential drug candidate for psoriasis treatment. []

1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247)

    Compound Description: Apixaban (BMS-562247) is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. [] This compound represents a significant advancement in anticoagulant therapy. []

    Relevance: Although structurally different from 1-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea, apixaban is included due to its focus on modifying the carboxamido linker within a pyrazole-containing scaffold to improve pharmacokinetic properties. [] This approach may offer insights for optimizing the target compound.

N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125)

    Compound Description: PHA-848125 is a potent, orally available cyclin-dependent kinase (CDK) inhibitor. [] This compound exhibits promising antiproliferative activity against A2780 human ovarian carcinoma cells. []

1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385)

    Compound Description: TAK-385 is a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. [] It exhibits strong in vitro GnRH antagonistic activity and effectively suppresses plasma luteinizing hormone levels in castrated cynomolgus monkeys. []

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

    Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. [] This compound shows promise in preclinical studies as a potential treatment for inflammatory diseases. []

4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones

    Compound Description: This class of compounds acts as positive inotropic agents, enhancing the force of myocardial contraction. [, ] Notably, they demonstrate selectivity for inhibiting cardiac type III phosphodiesterase, which plays a role in regulating intracellular cyclic AMP levels. []

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

    Compound Description: This compound is a chalcone derivative containing an imidazole ring. [] Chalcones, known for their diverse pharmacological activities, have shown potent antifungal properties against Aspergillus fumigatus. []

1-[4-(Imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones

    Compound Description: This series of compounds, featuring an imidazole ring and a chalcone scaffold, has demonstrated anti-leishmanial and antifungal activities. []

1-(4-(1H-tetrazole-1-yl)phenyl)-3-arylprop-2-en-1-ones (Chalcones)

    Compound Description: This series of chalcone derivatives incorporates a tetrazole ring and has shown promising in vitro antifungal activity against various pathogenic fungi. []

5,7‐dichloro‐4‐(3‐{4‐[4‐(2‐[18F]fluoroethyl)‐piperazin‐1‐yl]‐phenyl}‐ureido)‐1,2,3,4‐tetrahydroquinoline‐2‐carboxylic acid

    Compound Description: This compound is a potential positron emission tomography (PET) imaging agent designed to study glutamatergic neurotransmission by targeting the glycine binding site of the NMDA receptor. []

1-[2-(3,4-disubstituted phenyl) -3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted -1,3-benzothiazol-2-yl)ureas

    Compound Description: This series of compounds has been evaluated for anticonvulsant properties. [] Notably, some derivatives exhibited significant protection against seizures in the Maximal Electroshock Seizure (MES) test, indicating their potential as antiepileptic agents. []

1-Acetyl-5-(substituted phenyl)-{3-[4-(2-methyl-4-benzylidene-5-oxo-imidazol-1-yl)]phenyl}-4,5-dihydropyrazol

    Compound Description: This series of compounds, incorporating both imidazole and pyrazole rings, represents a diverse group with potential for a range of biological activities. []

(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol (MMPP)

    Compound Description: MMPP is a selective signal transducer and activator of transcription 3 (STAT3) inhibitor with demonstrated neuroprotective effects. [] In a mouse model of Parkinson's disease, MMPP attenuated dopaminergic neurodegeneration, improved motor function, and reduced neuroinflammation. []

1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters

    Compound Description: This series of compounds was designed as potential herbicides targeting imidazole glycerol phosphate dehydratase (IGPD) in plants. [] Several derivatives exhibited promising herbicidal activity against barnyard grass. []

3-(4-(6-methylbenzo(d)thiazol-2-yl) phenyl)quinazolin-4(3H)-ones

    Compound Description: This series of compounds has shown promising antimicrobial and antitubercular activities. [] Notably, several derivatives exhibited potent activity against Mycobacterium tuberculosis. []

    Compound Description: A crystalline form A hydrochloride salt dihydrate of this compound has been characterized, suggesting potential pharmaceutical applications. []

N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722)

    Compound Description: BOS172722 is a Phase 1 clinical candidate and a potent inhibitor of monopolar spindle 1 (MPS1) kinase, a key regulator of mitosis. [] It exhibits improved metabolic stability compared to earlier analogs. []

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid

    Compound Description: This compound is a nonpeptidic αvβ6 integrin inhibitor. [] Its high affinity for αvβ6 integrin, long dissociation half-life, high solubility, and favorable pharmacokinetic properties make it a potential therapeutic agent for treating idiopathic pulmonary fibrosis via inhaled administration. []

S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273)

    Compound Description: ADX47273 is a novel metabotropic glutamate receptor subtype 5 (mGlu5) selective positive allosteric modulator. [] Preclinical studies suggest potential antipsychotic-like and procognitive activities. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

    Compound Description: CJ-13,454 is an orally active 5-lipoxygenase (5-LO) inhibitor. [] It exhibits improved pharmacokinetic and toxicological profiles compared to its predecessor, making it a more suitable lead for oral administration. []

3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one

    Compound Description: This compound, alongside pregabalin, has shown potential in attenuating tactile allodynia in a mouse model of chronic constriction injury, a model for neuropathic pain. [] This suggests possible analgesic properties. []

1-(2-Cyclohexylmethoxy-6-hydroxy-phenyl)-3-(4-hydroxymethyl-phenyl)-propenone (chalcone 21)

    Compound Description: Chalcone 21 is a compound with notable anti-melanogenic activity. []

2(-4(chlorophenyl-1H- benzo[d]imidazol)-1-yl)phenyl)methanone (CBIPM)

    Compound Description: CBIPM has demonstrated effective corrosion inhibition properties for mild steel in acidic environments. []

6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant)

    Compound Description: Irdabisant (CEP-26401) is a potent and selective histamine H3 receptor inverse agonist. [] This compound displays high affinity for both human and rat H3 receptors, exhibiting over 1000-fold selectivity over other histamine receptor subtypes and a broad range of G-protein-coupled receptors, ion channels, transporters, and enzymes. []

1-[2-[4-(1H-indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinones

    Compound Description: This series of compounds, incorporating both indole and imidazolidinone rings, exhibits potent and selective antagonism towards serotonin 5-HT2 receptors. []

3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-(4-(naphthalen-2-ylamino)phenyl)propyl derivatives

    Compound Description: This series of compounds exhibits potent inhibitory activity against retinoic acid 4-hydroxylase (CYP26). []

N-{4-[4-(3-Aminocarbonyl-phenyl)-piperazin-1-yl]-butyl}-4-bromo-benzamide (RGH-237)

    Compound Description: RGH-237 acts as a selective dopamine D3 receptor partial agonist, showing potential for treating cocaine addiction. [] This compound effectively blocks cue-induced cocaine-seeking behavior in rats. []

1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)

    Compound Description: BIRB 796 is a potent inhibitor of p38α MAP kinase and has progressed to human clinical trials for treating autoimmune diseases. []

4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801)

    Compound Description: TG100801 is a prodrug designed for topical administration in treating age-related macular degeneration (AMD). [] It effectively inhibits both VEGFr2 and Src family kinases, showing promise in clinical trials for AMD treatment. []

Overview

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea is a synthetic compound that belongs to the class of urea derivatives. Its structure includes a phenyl group substituted with a methoxy group and an azetidine moiety, which contributes to its biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Source

The compound has been identified in various research studies and patent applications, indicating its relevance in pharmaceutical development. Specific references include patent filings that discuss its synthesis and potential uses in treating various diseases, particularly those related to metabolic disorders .

Classification

This compound is classified as a urea derivative, which is a common structural motif in many pharmaceuticals. Urea compounds often exhibit diverse biological activities, making them valuable in drug design and development.

Synthesis Analysis

Methods

The synthesis of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. The initial steps may include the formation of the azetidine ring, followed by the introduction of the phenyl and methoxy substituents through electrophilic aromatic substitution or nucleophilic addition methods.

Technical Details

  1. Formation of Azetidine: The azetidine ring can be synthesized from appropriate precursors using cyclization reactions.
  2. Substitution Reactions: The methoxy groups can be introduced via methoxylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.
  3. Urea Formation: The final step involves coupling the azetidine derivative with a phenyl isocyanate to form the urea linkage.
Molecular Structure Analysis

Structure

The molecular formula for 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea is C19H22N2O3. The compound features:

  • A central urea group
  • Two aromatic rings (one with a methoxy substituent)
  • An azetidine ring attached to one of the phenyl groups.

Data

  • Molecular Weight: Approximately 330.39 g/mol
  • Melting Point: Specific melting point data is not available but can be determined experimentally.
  • Solubility: Likely soluble in organic solvents such as ethanol and dimethyl sulfoxide due to the presence of polar functional groups.
Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for urea derivatives, including hydrolysis, oxidation, and substitution reactions. These reactions can lead to modifications that enhance or alter its biological activity.

Technical Details

  1. Hydrolysis: Under acidic or basic conditions, the urea bond can hydrolyze, potentially yielding amines and carbon dioxide.
  2. Oxidation: The methoxy groups may be oxidized to form corresponding aldehydes or acids under strong oxidative conditions.
  3. Substitution: The aromatic rings are susceptible to electrophilic substitution, allowing further functionalization of the compound.
Mechanism of Action

The mechanism of action for 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea is not fully elucidated but likely involves interaction with specific biological targets such as enzymes or receptors involved in metabolic pathways.

Process

  1. Binding: The compound may bind to active sites on target proteins, inhibiting or modulating their activity.
  2. Signal Transduction: This binding could trigger downstream signaling pathways that affect cellular functions related to metabolism or disease processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely a solid at room temperature.
  • Odor: Typically odorless for similar compounds.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to hydrolysis.

Relevant Data or Analyses

Further studies are required to determine precise physical properties such as boiling point, density, and solubility profiles.

Applications

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting metabolic diseases or conditions influenced by enzyme activity.
  • Research Tools: In studies focused on understanding metabolic pathways or drug interactions involving urea derivatives.

Properties

CAS Number

2034359-11-8

Product Name

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea

IUPAC Name

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-[(4-methoxyphenyl)methyl]urea

Molecular Formula

C19H23N3O3

Molecular Weight

341.411

InChI

InChI=1S/C19H23N3O3/c1-24-17-9-3-14(4-10-17)11-20-19(23)21-15-5-7-16(8-6-15)22-12-18(13-22)25-2/h3-10,18H,11-13H2,1-2H3,(H2,20,21,23)

InChI Key

GMJJVSXXCJHXRD-UHFFFAOYSA-N

SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.